

Comparison of AZD1775 and Olaparib in Rhabdomyosarcoma (RMS) Models

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Compound of Interest						
Compound Name:	RMS-07					
Cat. No.:	B12406278	Get Quote				

This guide offers a detailed comparison of the preclinical efficacy and mechanisms of action of AZD1775 and Olaparib in Rhabdomyosarcoma, a common soft tissue sarcoma in children. The information is intended for researchers, scientists, and professionals in drug development.

Overview of Compounds

- AZD1775 (Adavosertib): A small molecule inhibitor of Wee1 kinase, a crucial regulator of the G2-M cell cycle checkpoint. By inhibiting Wee1, AZD1775 forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. Preclinical studies have shown its potential in combination with chemotherapy for high-risk RMS.
- Olaparib: A potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme essential
 for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA
 repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA
 damage and cell death. Preclinical studies suggest that combining Olaparib with DNAdamaging agents could be an effective strategy for treating RMS.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of AZD1775 and Olaparib in RMS models.

Table 1: In Vitro Efficacy of AZD1775 and Olaparib in RMS Cell Lines



Compound	Cell Line	Histological Subtype	IC50 (μM)	Combinatio n Agent	Reference
AZD1775	RD	Embryonal (ERMS)	Not Specified	Irinotecan	
AZD1775	SMS-CTR	Embryonal (ERMS)	Not Specified	Irinotecan	
AZD1775	RH30	Alveolar (ARMS)	Not Specified	Irinotecan	
AZD1775	RH41	Alveolar (ARMS)	Not Specified	Irinotecan	
Olaparib	-	ERMS & ARMS	Not Specified	Temozolomid e	
Olaparib	-	ERMS & ARMS	1-5	Single Agent	

Note: Specific IC50 values for single-agent AZD1775 were not detailed in the provided search results, but its robust in vitro activity, both alone and in combination, was highlighted.

Table 2: In Vivo Efficacy of AZD1775 and Olaparib in RMS Xenograft Models

Compound	Model	Histological Subtype	Effect	Combinatio n Agent	Reference
AZD1775	Xenograft	Not Specified	Not Specified	Irinotecan	
Olaparib	Mouse & Zebrafish Xenografts	ERMS & ARMS	Potent reduction in tumor size	Temozolomid e	

Experimental Protocols

3.1. In Vitro Cell Viability and Drug Synergy Assays



- Cell Lines: Commonly used RMS cell lines include RD and SMS-CTR (Embryonal) and RH30 and RH41 (Alveolar).
- Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the single agents (AZD1775 or Olaparib) or in combination with other agents (e.g., Irinotecan for AZD1775, Temozolomide for Olaparib).
- Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.
- Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

3.2. In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NOD-scid gamma) or zebrafish are used to establish tumor xenografts.
- Tumor Implantation: RMS cells are injected subcutaneously or orthotopically into the animals.
- Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment groups. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
- Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.

Signaling Pathways and Mechanisms of Action

4.1. AZD1775: Targeting the G2-M Cell Cycle Checkpoint



AZD1775 inhibits Wee1 kinase, an enzyme that phosphorylates and inactivates CDK1. Inactivation of Wee1 leads to premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which results in cell death.



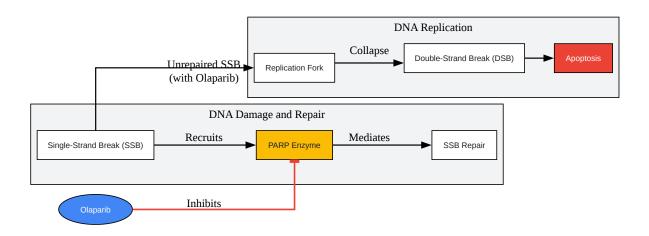
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Caption: AZD1775 inhibits Wee1, leading to premature mitotic entry and cell death.

4.2. Olaparib: Targeting DNA Single-Strand Break Repair

Olaparib inhibits PARP, an enzyme that repairs single-strand DNA breaks. In cancer cells, where other DNA repair mechanisms may be compromised, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, resulting in cell death.





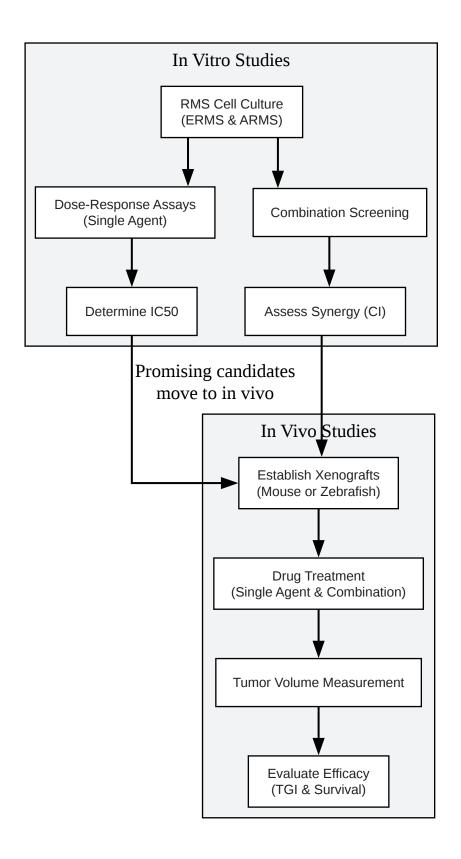
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Caption: Olaparib inhibits PARP, leading to the accumulation of DNA damage and apoptosis.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating novel compounds in RMS models.





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